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These application notes provide a comprehensive overview and detailed protocols for the
generation and validation of angiotensinogen (Agt) knockout mouse models for research
purposes. The methodologies outlined below utilize the CRISPR-Cas9 system for efficient gene
editing and include protocols for validation and phenotypic characterization.

Introduction

Angiotensinogen (Agt) is the sole precursor of the potent vasoconstrictor peptide angiotensin
I, a key effector molecule of the Renin-Angiotensin System (RAS). The RAS plays a critical
role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular
homeostasis.[1][2] Dysregulation of this system is implicated in the pathophysiology of
hypertension, cardiovascular disease, and kidney disease.[3][4] The generation of Agt knockout
mouse models provides a powerful tool to investigate the physiological roles of Agt and to
evaluate novel therapeutic strategies targeting the RAS.[3][5]

Data Presentation
Table 1: Phenotypic Characterization of
Angiotensinogen Knockout (Agt-KO) Mice
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. Percentage
Parameter Wild-Type (WT) Agt-KO Reference
Change

Systolic Blood
Pressure ~110- 120 ~70-80 1 30-40% [6]
(mmHg)
Hepatic Agt
MRNA 100% Not Detectable 1 100% [6]
Expression
Plasma

] ) Present Not Detectable 1 100% [7]
Angiotensinogen
Plasma Renin Markedly

. Normal 1 [3]
Activity Elevated
Heart Rate No significant

_ ~550 - 650 - [8]

(beats/min) change

Note: Values are approximate and can vary based on genetic background, age, and
experimental conditions.

Experimental Protocols

Protocol 1: Generation of Angiotensinogen Knockout
Mice using CRISPR-Cas9

This protocol outlines the key steps for generating Agt knockout mice via CRISPR-Cas9-
mediated gene editing in mouse zygotes.[9]

1. Guide RNA (gRNA) Design and Synthesis:

» Design two or more gRNAs targeting the early exons of the mouse Agt gene (Gene ID:
11606) to ensure a complete knockout. Online design tools such as Benchling or CRISPOR
can be utilized.[7][10]

o Synthesize the designed gRNAs and the Cas9 nuclease. Commercially available kits can be
used for in vitro transcription of gRNA.
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2. Zygote Preparation and Microinjection:
e Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

e Microinject a solution containing Cas9 mRNA and the designed gRNAs into the cytoplasm or
pronucleus of the fertilized eggs.[11]

3. Embryo Transfer:

» Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate
female mice.

4. Screening for Founder Mice:

 After birth, screen the resulting pups for the desired genetic modification using PCR and
Sanger sequencing of genomic DNA isolated from tail biopsies.

Protocol 2: Genotyping of Angiotensinogen Knockout
Mice by PCR

This protocol is for the identification of wild-type, heterozygous, and homozygous knockout
mice.[12]

1. Genomic DNA Extraction:

« |solate genomic DNA from mouse tail clips or ear punches using a commercial DNA
extraction kit or a standard proteinase K digestion followed by isopropanol precipitation.[13]

2. PCR Amplification:

» Design three primers: a forward primer upstream of the targeted region, a reverse primer
downstream of the targeted region, and a reverse primer within the deleted sequence.

e Set up the PCR reaction with the following components:
o Genomic DNA (~100 ng)

o Forward Primer (10 puM)
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[e]

Wild-Type Reverse Primer (10 puM)

o

Knockout Reverse Primer (10 uM)

[¢]

PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

[¢]

Nuclease-free water

o Perform PCR with the following cycling conditions (example):
o |nitial denaturation: 95°C for 3 minutes
o 35 cycles of:
» Denaturation: 95°C for 30 seconds
» Annealing: 60°C for 30 seconds
» Extension: 72°C for 1 minute
o Final extension: 72°C for 5 minutes
3. Gel Electrophoresis:

e Analyze the PCR products on a 1.5-2% agarose gel. The expected band sizes will differ for
wild-type, heterozygous, and homozygous knockout mice.

Protocol 3: Validation of Angiotensinogen Knockout by
Western Blot

This protocol confirms the absence of Agt protein in knockout mice.[14][15][16]
1. Protein Extraction:

 Homogenize liver tissue (the primary site of Agt synthesis) in RIPA buffer supplemented with
protease inhibitors.

o Centrifuge the homogenate and collect the supernatant containing the total protein lysate.
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o Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

o Separate 20-40 ug of protein per sample on a 10% SDS-polyacrylamide gel.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

¢ Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST) for 1 hour at room temperature.

e Incubate the membrane with a primary antibody specific for angiotensinogen (e.g., goat
anti-mouse AGT) overnight at 4°C.

e \Wash the membrane three times with TBST.

 Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.
4. Detection:

 Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system. A loading control, such as -actin or GAPDH, should be used to ensure
equal protein loading.

Protocol 4: Blood Pressure Measurement in Mice

This protocol describes the non-invasive measurement of blood pressure in conscious mice
using the tail-cuff method.[7][17][18][19]

1. Acclimatization:

o Acclimatize the mice to the restraining device and the procedure for at least 3-5 consecutive
days before recording measurements to minimize stress-induced fluctuations in blood
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pressure.
. Measurement Procedure:

Place the mouse in a restrainer on a warming platform to maintain body temperature and
promote blood flow to the tail.

Position the tail cuff and sensor on the mouse's tail according to the manufacturer's
instructions.

Perform multiple measurement cycles (e.g., 10-20 cycles) and average the readings to
obtain a reliable blood pressure value. Discard the initial few readings to allow for
stabilization.

. Data Analysis:

Record systolic, diastolic, and mean arterial pressures. Ensure that the measurements are
consistent across several days.

Mandatory Visualizations
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Caption: Experimental workflow for generating and validating Agt knockout mice.
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Caption: The Renin-Angiotensin System signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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